4-Chlorobenzylzinc chloride
Overview
Description
4-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
Scientific Research Applications
4-Chlorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Plays a role in the production of fine chemicals and intermediates for various industrial processes
Safety and Hazards
The safety data sheet for 4-Chlorobenzylzinc chloride solution indicates that it is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It has hazard statements H225 - H302 - H314 - H335 - H336 - H351 . The precautionary statements are P210 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .
Mechanism of Action
Target of Action
4-Chlorobenzylzinc chloride is an organozinc compound Organozinc compounds are generally used in organic synthesis, particularly in the negishi coupling reactions .
Mode of Action
Organozinc compounds typically act as nucleophiles in chemical reactions, reacting with electrophilic carbon centers .
Biochemical Pathways
Organozinc compounds are often used in organic synthesis, implying their involvement in the creation of complex organic molecules .
Pharmacokinetics
As a general rule, the bioavailability and pharmacokinetics of a compound depend on factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
As an organozinc compound, it is likely involved in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that its stability and reactivity could be affected by humidity and moisture. Additionally, its storage temperature is recommended to be 2-8°C , indicating that temperature is an important factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzylzinc chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ClC6H4CH2Cl+Zn→ClC6H4CH2ZnCl
Industrial Production Methods
In industrial settings, the production of this compound solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the final product, which is then packaged under argon to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzylzinc chloride undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium-catalyzed cross-coupling: Often used with palladium catalysts in Suzuki-Miyaura and Negishi coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Aryl-alkyl compounds: Through cross-coupling reactions.
Alcohols and ketones: Through oxidation reactions.
Hydrocarbons: Through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylzinc chloride solution
- 4-Ethoxybenzylzinc chloride solution
- 4-Methylbenzylzinc chloride solution
- 4-Fluorobenzylzinc chloride solution
Uniqueness
4-Chlorobenzylzinc chloride is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of reaction conditions and product yields .
Properties
IUPAC Name |
1-chloro-4-methanidylbenzene;chlorozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUOJMHOGPURPS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149923-10-4 | |
Record name | 149923-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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